molecular formula C23H21NO6S B281594 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281594
M. Wt: 439.5 g/mol
InChI Key: RKRFUQZMNKMHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its specificity for tubulin polymerization inhibition. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is the compound's low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate could focus on exploring its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, research could investigate ways to improve the compound's solubility and bioavailability for in vivo use. Finally, further studies could explore the compound's mechanism of action in more detail to identify potential targets for drug development.
In conclusion, 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a synthetic compound with promising applications in scientific research, particularly in the field of cancer research. Its specificity for tubulin polymerization inhibition and anti-inflammatory effects make it a valuable tool for studying various diseases. Further research could lead to the development of novel therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with phenylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methoxyethanol in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been studied extensively for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

2-methoxyethyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H21NO6S/c1-15-21(23(25)29-13-12-28-2)19-14-20(17-10-6-7-11-18(17)22(19)30-15)24-31(26,27)16-8-4-3-5-9-16/h3-11,14,24H,12-13H2,1-2H3

InChI Key

RKRFUQZMNKMHMI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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